molecular formula C16H23NO B5200633 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol CAS No. 864415-56-5

2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol

Cat. No. B5200633
CAS RN: 864415-56-5
M. Wt: 245.36 g/mol
InChI Key: XTEFZUUUYVDILA-UHFFFAOYSA-N
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Description

2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol, also known as CPME, is a chemical compound that has been studied for its potential use in scientific research. CPME is a chiral compound, meaning it has two enantiomers with different chemical and biological properties.

Scientific Research Applications

2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been studied for its potential use in a variety of scientific research applications, including as a chiral selector in chromatography, as a ligand in asymmetric catalysis, and as a potential therapeutic agent for a variety of diseases.

Mechanism of Action

The mechanism of action of 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol is not fully understood, but it is believed to interact with specific receptors or enzymes in the body. 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been shown to have affinity for the adrenergic receptor, which is involved in the regulation of blood pressure and heart rate.
Biochemical and Physiological Effects:
2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the growth of cancer cells, reduce inflammation, and modulate the immune system. 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has also been shown to have neuroprotective effects and may have potential as a treatment for neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol has several advantages for use in lab experiments, including its chiral nature and its ability to selectively interact with specific receptors or enzymes. However, the limitations of 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol include its high cost and the difficulty in synthesizing and purifying the compound.

Future Directions

There are several potential future directions for research on 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol, including further investigation of its mechanism of action, development of more efficient synthesis methods, and exploration of its potential therapeutic applications in the treatment of cancer, inflammation, and neurodegenerative diseases. Additionally, 2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol may have potential as a tool for studying the structure and function of specific receptors or enzymes in the body.

Synthesis Methods

2-[(3-cyclohexen-1-ylmethyl)(methyl)amino]-1-phenylethanol can be synthesized using a multi-step process involving the reaction of cyclohexenylmethylamine with phenylacetaldehyde followed by reduction with sodium borohydride. The resulting product is a racemic mixture of the two enantiomers, which can be separated using chiral chromatography.

properties

IUPAC Name

2-[cyclohex-3-en-1-ylmethyl(methyl)amino]-1-phenylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO/c1-17(12-14-8-4-2-5-9-14)13-16(18)15-10-6-3-7-11-15/h2-4,6-7,10-11,14,16,18H,5,8-9,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTEFZUUUYVDILA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1CCC=CC1)CC(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101173500
Record name α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

864415-56-5
Record name α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=864415-56-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name α-[[(3-Cyclohexen-1-ylmethyl)methylamino]methyl]benzenemethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101173500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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